molecular formula C19H25BO3 B13629068 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one

Cat. No.: B13629068
M. Wt: 312.2 g/mol
InChI Key: CPBYUSAWCFCKBD-UHFFFAOYSA-N
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Description

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic heptanone structure. One common method involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent to form the dioxaborolane ring. This intermediate is then reacted with a suitable spirocyclic ketone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is utilized in several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Employed in the production of advanced materials and polymers due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, oxidation, and reduction, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its interaction with biological molecules in BNCT or its role as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability, such as in advanced material synthesis and specialized chemical reactions.

Properties

Molecular Formula

C19H25BO3

Molecular Weight

312.2 g/mol

IUPAC Name

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one

InChI

InChI=1S/C19H25BO3/c1-16(2)17(3,4)23-20(22-16)19(14-9-6-5-7-10-14)13-15(21)18(19)11-8-12-18/h5-7,9-10H,8,11-13H2,1-4H3

InChI Key

CPBYUSAWCFCKBD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC(=O)C23CCC3)C4=CC=CC=C4

Origin of Product

United States

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